2,4-Diaminobenzoic Acid Dihydrochloride

Übersicht

Beschreibung

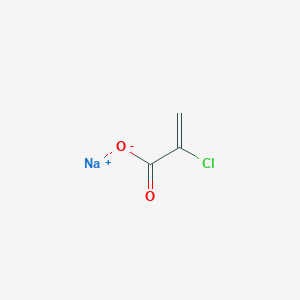

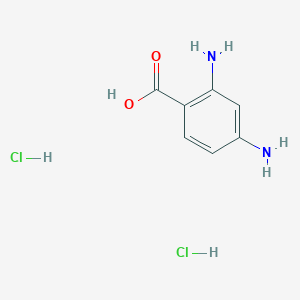

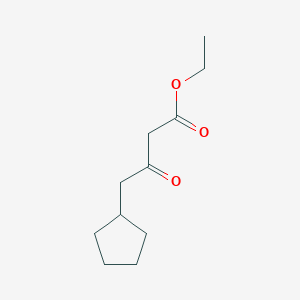

2,4-Diaminobenzoic Acid Dihydrochloride is an organic compound with a molecular formula of C7H8N2O2·2HCl . It is a solid substance that appears white to amber to dark purple in color .

Molecular Structure Analysis

The molecular formula of 2,4-Diaminobenzoic Acid Dihydrochloride is C7H8N2O2·2HCl, and its molecular weight is 225.07 g/mol . The structure consists of a benzene ring with two amine groups and one carboxylic acid group .Physical And Chemical Properties Analysis

2,4-Diaminobenzoic Acid Dihydrochloride is a solid at 20°C and should be stored at 0-10°C under inert gas . It is hygroscopic and heat sensitive . It has a melting point of 250°C and is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Herbicide Toxicity and Environmental Impact

2,4-Dichlorophenoxyacetic acid (2,4-D) is extensively used as a herbicide for agricultural and urban purposes. Research has shown that it can reach natural environments directly or indirectly, and studies focus on its toxicology and mutagenicity. The USA, Canada, and China are leading in this research field, with significant studies focusing on its occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

Phytoremediation Enhancement

A study describes the use of a genetically tagged bacterial endophyte to enhance the phytoremediation of 2,4-D. This strain, when inoculated in plants like pea (Pisum sativum), showed increased capacity for 2,4-D removal from soil without accumulation in the plant tissues, suggesting a potential method to reduce toxic herbicide residues in crop plants (Germaine et al., 2006).

Removal from Water Sources

Various methods have been explored for removing 2,4-D from contaminated water sources due to its toxicity and contamination potential. The study emphasizes the need for developing more efficient removal methods from contaminated sites, highlighting the qualitative review of different techniques used for this purpose (EvyAliceAbigail et al., 2017).

Mode of Action as a Herbicide

The molecular action mode of 2,4-D as a herbicide has been a topic of research. It acts as a selective herbicide that mimics natural auxin at the molecular level, affecting the physiological processes, perception, and signal transduction in plants. This insight helps understand the specificity and impact of 2,4-D on different plant types (Song, 2014).

Polymer Synthesis

2,4-Diaminobenzoic acid dihydrochloride has been used in the synthesis of novel hyperbranched polymers. This application demonstrates its utility in creating materials with unique properties, potentially useful in various industrial applications (Baek, Simko, & Tan, 2006).

Eigenschaften

IUPAC Name |

2,4-diaminobenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.2ClH/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3H,8-9H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVHFNVUGYKNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641046 | |

| Record name | 2,4-Diaminobenzoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diaminobenzoic Acid Dihydrochloride | |

CAS RN |

61566-58-3 | |

| Record name | 2,4-Diaminobenzoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)